Cas no 30160-03-3 (Methyl 2-methylquinoline-3-carboxylate)

Methyl 2-methylquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-methylquinoline-3-carboxylate
- 2-methyl-3-Quinolinecarboxylic acid methyl ester
- Methyl -2-Methylquinoline-3-carboxylate
- 2-Methyl-chinolin-3-carbonsaeure-methylester
- 2-Methyl-chinolin-carbonsaeure-(3)-methylester
- 2-methyl-quinoline-3-carboxylic acid methyl ester
- 3-Carbomethoxy-2-methyl chinolin
- ACT10295
- AGN-PC-00856W
- AK101808
- ANW-62653
- CTK8B9521
- Methyl-2-methylchinolin-3-carboxylat
- CS-0282449
- Methyl2-methylquinoline-3-carboxylate
- 30160-03-3
- AKOS015867726
- DA-19539
- DTXSID90464359
- Z210734848
- 3-Quinolinecarboxylic acid, 2-methyl-, methyl ester
- SB69904
-
- MDL: MFCD13582897
- インチ: InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3
- InChIKey: BAWCSYLGYDUKMW-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=CC=CC=C2C=C1C(=O)OC
計算された属性
- せいみつぶんしりょう: 201.07903
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2Ų
じっけんとくせい
- 色と性状: No date available
- 密度みつど: No date available
- ゆうかいてん: No date available
- ふってん: No date available
- フラッシュポイント: No date available
- PSA: 39.19
- じょうきあつ: No date available
Methyl 2-methylquinoline-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-methylquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M323260-50mg |
Methyl 2-Methylquinoline-3-carboxylate |
30160-03-3 | 50mg |
$207.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D541580-5g |
Methyl -2-Methylquinoline-3-carboxylate |
30160-03-3 | 97% | 5g |
$2000 | 2023-08-31 | |
Ambeed | A588863-1g |
Methyl 2-methylquinoline-3-carboxylate |
30160-03-3 | 97% | 1g |
$625.0 | 2024-07-28 | |
TRC | M323260-5mg |
Methyl 2-Methylquinoline-3-carboxylate |
30160-03-3 | 5mg |
$81.00 | 2023-05-17 | ||
Chemenu | CM143659-1g |
methyl 2-methylquinoline-3-carboxylate |
30160-03-3 | 95% | 1g |
$520 | 2021-08-05 | |
TRC | M323260-500mg |
Methyl 2-Methylquinoline-3-carboxylate |
30160-03-3 | 500mg |
$896.00 | 2023-05-17 | ||
Alichem | A189004525-1g |
Methyl 2-methylquinoline-3-carboxylate |
30160-03-3 | 95% | 1g |
$602.55 | 2023-09-02 | |
TRC | M323260-1mg |
Methyl 2-Methylquinoline-3-carboxylate |
30160-03-3 | 1mg |
$69.00 | 2023-05-17 | ||
TRC | M323260-10mg |
Methyl 2-Methylquinoline-3-carboxylate |
30160-03-3 | 10mg |
$121.00 | 2023-05-17 | ||
TRC | M323260-100mg |
Methyl 2-Methylquinoline-3-carboxylate |
30160-03-3 | 100mg |
$385.00 | 2023-05-17 |
Methyl 2-methylquinoline-3-carboxylate 関連文献
-
J. M. F. Gagan,Douglas Lloyd J. Chem. Soc. C 1970 2488
-
Benyapa Kaewmee,Vatcharin Rukachaisirikul,Juthanat Kaeobamrung Org. Biomol. Chem. 2017 15 7387
Methyl 2-methylquinoline-3-carboxylateに関する追加情報
Recent Advances in the Research of Methyl 2-methylquinoline-3-carboxylate (CAS: 30160-03-3)
Methyl 2-methylquinoline-3-carboxylate (CAS: 30160-03-3) is a quinoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the context of antimicrobial, anticancer, and anti-inflammatory agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Methyl 2-methylquinoline-3-carboxylate as a precursor in the synthesis of novel quinoline-based inhibitors targeting bacterial DNA gyrase. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. These findings suggest its potential as a scaffold for developing next-generation antibiotics to combat multidrug-resistant bacterial infections.
Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, focused on the anticancer properties of Methyl 2-methylquinoline-3-carboxylate derivatives. The research team synthesized a series of analogs and evaluated their efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer. The results indicated that certain derivatives induced apoptosis via the mitochondrial pathway, with IC50 values in the low micromolar range. Molecular docking studies further revealed that these compounds interact with key residues in the ATP-binding pocket of kinases, providing insights into their mechanism of action.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of Methyl 2-methylquinoline-3-carboxylate. A 2022 publication in Organic Process Research & Development described a green chemistry approach using catalytic hydrogenation, which improved yield and reduced environmental impact compared to traditional methods. This innovation is particularly relevant for scaling up production while adhering to sustainable practices.
In conclusion, Methyl 2-methylquinoline-3-carboxylate (CAS: 30160-03-3) continues to be a compound of interest in pharmaceutical research, with recent studies underscoring its utility in antimicrobial and anticancer drug development. Future research directions may include further structural optimization, in vivo efficacy studies, and exploration of additional therapeutic targets. The compound's versatility and promising biological activities position it as a valuable asset in the quest for novel therapeutics.
30160-03-3 (Methyl 2-methylquinoline-3-carboxylate) 関連製品
- 15785-08-7(Ethyl 2-methylquinoline-3-carboxylate)
- 610261-45-5(2,6-Dimethylquinoline-3-carboxylic acid)
- 65417-22-3(Methyl 2-methyl-1H-indole-3-carboxylate)
- 635-79-0(2-Methylquinoline-3-carboxylic acid)
- 477286-40-1((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)
- 2260917-54-0(1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-)
- 2137610-94-5(Cyclobutane, 1-(chloromethyl)-3-methyl-1-pentyl-)
- 2138368-71-3(3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)
- 1806577-12-7(3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride)
- 1219912-58-9(2-(cyclopentylsulfanyl)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}acetamide)
